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Introduction
Deep tissue fluorescence imaging is a powerful, non-invasive technique that enables real-time

visualization of biological processes in vivo. The near-infrared (NIR) window, particularly the

second NIR window (NIR-II, 1000-1700 nm), offers significant advantages for deep tissue

imaging compared to the visible and first NIR window (NIR-I, 700-900 nm).[1][2][3] These

advantages include reduced photon scattering, minimal tissue autofluorescence, and deeper

tissue penetration, leading to higher spatial resolution and signal-to-background ratios.[4][5][6]

While the query specified "Fluorescent NIR 885," this wavelength falls within the NIR-I

spectrum, which has limitations for deep tissue imaging. However, some NIR-I dyes possess

emission tails that extend into the NIR-II region, allowing for improved imaging performance

when using appropriate detection systems.[1][3] This document provides detailed application

notes and protocols for deep tissue imaging using NIR fluorophores, with a focus on the

principles and techniques applicable to the NIR-II window for achieving optimal imaging depth

and clarity.
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Imaging in the NIR-II window provides superior performance for in vivo studies due to the

optical properties of biological tissues in this spectral range.

Feature
Visible (400-700
nm)

NIR-I (700-900 nm)
NIR-II (1000-1700
nm)

Tissue Penetration Low (<1 mm) Moderate (1-3 mm) High (>5 mm)[6]

Photon Scattering High Moderate Low[4][5]

Autofluorescence High Moderate Low[1][5]

Spatial Resolution Low (at depth) Moderate High[2][4]

Signal-to-Background

Ratio
Low Moderate High[1][6]

Key Applications in Research and Drug
Development
Deep tissue NIR fluorescence imaging has a wide range of applications, including:

Cancer Research: Tumor detection, delineation of tumor margins, and monitoring of

therapeutic response.[7][8]

Drug Development: Pharmacokinetic and biodistribution studies of novel therapeutics.[9][10]

Vascular Biology: High-resolution imaging of blood vessels and lymphatic networks.[11]

Neuroscience: Imaging of cerebral vasculature and neuronal activity through the skull.[12]

Inflammation and Immunology: Tracking of immune cells and monitoring inflammatory

processes.[13]
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The following diagram illustrates a typical workflow for an in vivo deep tissue fluorescence

imaging experiment.
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Caption: General workflow for in vivo deep tissue fluorescence imaging.

Protocols
Protocol 1: Conjugation of NIR Dyes to Antibodies
This protocol describes the labeling of an antibody with an NHS-ester functionalized NIR dye.

Materials:

NIR dye with NHS-ester functional group (e.g., IVISense™ 680 NHS)[14]

Antibody of interest (1 mg/mL in conjugation buffer)

Conjugation Buffer: 50 mM sodium bicarbonate, pH 8.5

Dimethylsulfoxide (DMSO)

Size-exclusion chromatography column (e.g., Bio-Gel P-100)

Phosphate-buffered saline (PBS)

0.2 µm syringe filter

Procedure:

Prepare Antibody Solution: Prepare 1 mL of a 1 mg/mL solution of the antibody in

conjugation buffer.[14]

Reconstitute NIR Dye: Dissolve 1 mg of the NIR dye in 100 µL of DMSO.[14]

Conjugation Reaction: Add 10-30 µL of the reconstituted NIR dye solution to the antibody

solution. The optimal dye-to-antibody ratio may need to be determined empirically, but a 4:1

molar ratio is a good starting point.[14]

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.
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Purification: Remove unconjugated dye using a size-exclusion chromatography column

equilibrated with PBS.

Sterilization: Sterile filter the labeled antibody solution through a 0.2 µm syringe filter.[14]

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at the dye's maximum absorption wavelength and at 280 nm (for protein

concentration).

Storage: Store the labeled antibody at 4°C, protected from light.

Protocol 2: In Vivo Deep Tissue Imaging of a Tumor
Model
This protocol outlines the procedure for imaging a subcutaneous tumor in a mouse model using

a NIR-labeled antibody.

Materials:

Tumor-bearing mouse model

NIR-labeled antibody (from Protocol 1)

Anesthesia (e.g., isoflurane)

In vivo imaging system equipped for NIR-II detection

Warming pad

Procedure:

Animal Preparation: Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for

maintenance). Place the anesthetized mouse on the imaging platform, which should be

equipped with a warming pad to maintain body temperature.[1]

Probe Administration: Inject the NIR-labeled antibody (typically 100 µL of a 1 mg/mL solution)

intravenously via the tail vein.
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Image Acquisition:

Acquire a baseline image before injection.

Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to

monitor the biodistribution and tumor accumulation of the probe. The optimal imaging time

will depend on the pharmacokinetics of the specific antibody conjugate.[1]

Use an appropriate excitation laser (e.g., 780 nm) and a long-pass emission filter for NIR-

II detection (e.g., >1000 nm).

Image Analysis:

Draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle)

in the acquired images.

Quantify the average fluorescence intensity within the ROIs at each time point.

Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the

probe in the tumor.

Ex Vivo Validation (Optional but Recommended):

After the final in vivo imaging session, euthanize the mouse.

Excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

Image the excised tissues using the in vivo imaging system to confirm the biodistribution

of the probe.

The tissues can then be processed for histological analysis to correlate the fluorescence

signal with the tissue microarchitecture.

Data Presentation
Table 1: Comparison of Imaging Performance between NIR-I and NIR-II Windows
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Parameter NIR-I Imaging NIR-II Imaging Reference

Penetration Depth

(Chicken Tissue)

Signal detectable up

to 5 mm

Signal detectable up

to 9 mm
[15]

Signal-to-Background

Ratio (SBR) at 5 mm

depth

~2 ~5 [15]

Tumor-to-Normal

Tissue Ratio (TNR)

(Preoperative)

1.48 ± 0.04 2.25 ± 0.06 [15]

Spatial Resolution (in

vivo cerebrovascular

imaging)

Lower
Higher (5.77 µm at

350 µm depth)
[4]

Table 2: Properties of Selected NIR Fluorophores
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Fluorophore
Excitation
(nm)

Emission (nm)
Quantum Yield
(%)

Key Features

ICG

(Indocyanine

Green)

~780

~810 (tail

extends to

>1000)

~1.3 (in blood)

FDA-approved,

widely used for

NIR-I, can be

used for NIR-II

with appropriate

filters.[1]

IRDye 800CW ~774

~790 (tail

extends to

>1000)

~12 (conjugated)

High brightness

and

photostability.

FD-1080 1046 1080
0.31 (in ethanol),

5.94 (with FBS)

Excitation and

emission in the

NIR-II window.

[16]

LZ-1105 1041 1105 1.69

Long blood half-

life, suitable for

dynamic vascular

imaging.[16]

CH-4T ~808 >1000
>7 (in complex

with protein)

High quantum

yield upon

protein binding.

[17]

Signaling Pathway and Logical Relationship
Diagrams
The following diagram illustrates the principle of enhanced permeability and retention (EPR)

effect, a key mechanism for passive tumor targeting of nanoparticle-based NIR probes.
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Caption: The Enhanced Permeability and Retention (EPR) effect for tumor targeting.
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Problem Possible Cause Suggested Solution

Low signal-to-background ratio

- High tissue autofluorescence-

Insufficient probe

accumulation- Suboptimal

imaging parameters

- Use a NIR-II specific probe

and appropriate long-pass

filters (>1000 nm).- Optimize

the probe dose and imaging

time point.- Adjust exposure

time and laser power.

High signal in non-target

organs (e.g., liver, spleen)

- Rapid clearance of the probe

by the reticuloendothelial

system (RES)

- Modify the probe with

PEGylation to increase

circulation time.- Use smaller

nanoparticles to reduce RES

uptake.[10]

Image blurring
- Photon scattering- Animal

movement

- Image in the NIR-II window to

minimize scattering.- Ensure

proper anesthesia and secure

positioning of the animal.

Photobleaching
- High laser power- Long

exposure times

- Reduce laser power to the

minimum required for

adequate signal.- Use shorter

exposure times and image

averaging if necessary.

Conclusion
Deep tissue imaging using NIR fluorophores, particularly in the NIR-II window, is a rapidly

advancing field with immense potential for both basic research and clinical translation. By

leveraging the reduced photon scattering and autofluorescence in this spectral region,

researchers can achieve unprecedented imaging depth and resolution in vivo. The protocols

and data presented in these application notes provide a foundation for scientists and drug

development professionals to design and execute robust and informative deep tissue imaging

studies. The continued development of brighter and more stable NIR-II fluorophores will further

expand the capabilities and applications of this powerful imaging modality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b174012#deep-tissue-imaging-with-fluorescent-nir-
885]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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